molecular formula C17H20N4O2 B2787431 N-(2-methoxyethyl)-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 879592-77-5

N-(2-methoxyethyl)-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2787431
CAS No.: 879592-77-5
M. Wt: 312.373
InChI Key: BQMNFZWVLZYZBA-UHFFFAOYSA-N
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Description

N-(2-Methoxyethyl)-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolopyrimidine derivative characterized by a bicyclic heteroaromatic core. Its structure includes:

  • A 3-(2-methoxyphenyl) substituent at position 3, contributing steric bulk and electron-donating properties.
  • A 5-methyl group at position 5, enhancing lipophilicity and metabolic stability.
  • An N-(2-methoxyethyl)amine side chain at position 7, influencing solubility and pharmacokinetics.

Its synthesis likely follows established methods for pyrazolopyrimidines, such as nucleophilic substitution of chlorinated precursors with amines (e.g., 2-methoxyethylamine) under basic conditions .

Properties

IUPAC Name

N-(2-methoxyethyl)-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2/c1-12-10-16(18-8-9-22-2)21-17(20-12)14(11-19-21)13-6-4-5-7-15(13)23-3/h4-7,10-11,18H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQMNFZWVLZYZBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C(=C1)NCCOC)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyethyl)-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the methoxyethyl group: This step often involves nucleophilic substitution reactions where a suitable methoxyethylating agent is used.

    Attachment of the methoxyphenyl group: This can be done via electrophilic aromatic substitution or through cross-coupling reactions using palladium catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow reactors for scalability, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyethyl)-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts or reducing agents like lithium aluminum hydride.

    Substitution: Both nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Palladium-catalyzed cross-coupling reactions using reagents like aryl halides and boronic acids.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Research indicates that this compound exhibits several biological activities that could be leveraged in therapeutic contexts:

Enzymatic Inhibition

N-(2-methoxyethyl)-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine has shown potential as an inhibitor of specific enzymes involved in cancer pathways. For instance:

  • Dihydrofolate Reductase (DHFR) : Structural analogs have been studied for their inhibitory effects on DHFR, which is a crucial target in cancer therapy due to its role in nucleotide synthesis and cell proliferation .

Anti-inflammatory Properties

Preliminary studies suggest that this compound may possess anti-inflammatory properties, making it a candidate for further exploration in inflammatory disease models. The mechanism involves the modulation of inflammatory cytokines and pathways .

Antimicrobial Activity

Similar compounds within the pyrazolo[1,5-a]pyrimidine class have demonstrated antimicrobial effects against various pathogens. This suggests that this compound may exhibit similar properties, warranting further research into its efficacy against bacterial and fungal infections .

Case Study 1: Cancer Therapeutics

In vitro studies have demonstrated that this compound effectively inhibits the growth of certain cancer cell lines by targeting DHFR. The compound's structural modifications have been optimized to enhance potency against resistant strains .

Case Study 2: Anti-inflammatory Research

Research has indicated that this compound reduces levels of pro-inflammatory cytokines in macrophage models. This suggests potential applications in treating chronic inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease .

Case Study 3: Antimicrobial Efficacy

Preliminary antimicrobial assays reveal that this compound exhibits significant activity against Gram-positive bacteria. Further studies are required to evaluate its effectiveness against a broader spectrum of pathogens .

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazolo[1,5-a]pyrimidin-7-amine derivatives exhibit diverse biological activities influenced by substituent variations. Below is a comparative analysis of the target compound and its structural analogues:

Table 1: Structural and Functional Comparison of Pyrazolopyrimidine Derivatives

Compound Name (Example) Substituents (Position) Key Properties/Activities Reference
Target Compound 3-(2-MeOPh), 5-Me, N-(2-MeOethyl) Inferred: Moderate logP (~3.4), potential anti-infective activity
N-(Pyridin-2-ylmethyl)-3-(4-FPh)-5-Ph (47) 3-(4-FPh), 5-Ph, N-(6-MePyridylmethyl) Anti-mycobacterial (MIC = 0.12 µM)
N-Cyclopentyl-3-(2-MeOPh)-5-Me (Ev. 2) 3-(2-MeOPh), 5-Me, N-cyclopentyl MW: 322.41; ACD/IUPAC name provided
N-(2-MeOethyl)-3-(4-MeOPh)-5-Me (Ev. 14) 3-(4-MeOPh), 5-Me, N-(2-MeOethyl) ¹³C NMR: δ 159.7 (C=O), logP: ~3.1
N-(4-ClPh)-3-(2-MeOPh)-5-Me (Ev. 8) 3-(2-MeOPh), 5-Me, N-(4-ClPh) RN: 890621-36-0; ChemSpider ID: 4081008
N-(Pyridin-2-ylmethyl)-3-(2-MeOPh)-5-Me (Ev.13) 3-(2-MeOPh), 5-Me, N-(pyridinylmethyl) MW: 345.41; ChemSpider ID: 4055988

Key Insights

Substituent Effects on Bioactivity

  • 3-Position Aryl Groups :

  • Electron-withdrawing groups (e.g., 4-fluorophenyl in ) enhance anti-mycobacterial potency (MIC = 0.12 µM) .
  • 5-Position Substituents:
  • Methyl groups (e.g., ) improve metabolic stability over bulkier aryl groups (e.g., 5-phenyl in ) .

N-Substituent Influence Pyridinylmethyl () enhances binding to mycobacterial ATP synthase via π-π interactions . Methoxyethyl (target compound) increases hydrophilicity (logP ~3.4 vs.

Synthetic Accessibility

  • Chlorinated pyrazolopyrimidine precursors (e.g., 7-chloro derivatives in ) react efficiently with amines (e.g., 2-methoxyethylamine) under mild conditions (60–110°C, K₂CO₃/DIPEA) .
  • Suzuki coupling () enables diversification of 3- and 5-aryl substituents but requires palladium catalysts and boronic acids .

Table 2: Physicochemical Properties

Compound (Example) Molecular Weight logP Hydrogen Bond Donors Reference
Target Compound ~337.39 (calc.) ~3.4 1
N-(2-MeOethyl)-3-(4-MePh)-5-Me (Ev.15) 296.37 3.39 1
N-(Pyridin-2-ylmethyl)-3-(2-MeOPh)-5-Me (Ev.13) 345.41 ~3.8 1

Biological Activity

N-(2-methoxyethyl)-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine is a synthetic compound belonging to the pyrazolo[1,5-a]pyrimidine class. Its unique structure, characterized by the presence of methoxyethyl and methoxyphenyl substituents, positions it as a candidate for various biological applications, including potential therapeutic uses.

  • IUPAC Name : this compound
  • Molecular Formula : C17H20N4O2
  • Molecular Weight : 312.373 g/mol
  • CAS Number : 879592-77-5

Biological Activity Overview

Research indicates that this compound exhibits several biological activities that could be leveraged in therapeutic contexts:

  • Enzymatic Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in cancer pathways. Its structural analogs have been studied for their inhibitory effects on dihydrofolate reductase (DHFR), a target in cancer therapy .
  • Anti-inflammatory Properties : Preliminary studies suggest that this compound may possess anti-inflammatory properties, making it a candidate for further exploration in inflammatory disease models.
  • Antimicrobial Activity : Similar compounds within the pyrazolo[1,5-a]pyrimidine class have demonstrated antimicrobial effects against various pathogens, indicating that this compound may exhibit similar properties .

The mechanism of action involves the compound's interaction with molecular targets such as enzymes and receptors. This interaction can modulate cellular pathways leading to therapeutic effects:

  • Binding Interactions : The methoxy groups may enhance binding affinity to specific targets, which can alter enzyme activity or receptor signaling pathways.
  • Cellular Effects : The modulation of these pathways can result in reduced cell proliferation in cancer models and decreased inflammatory responses.

Research Findings and Case Studies

Several studies have explored the biological activity of related compounds in the pyrazolo[1,5-a]pyrimidine series:

Table 1: Summary of Biological Activities of Related Compounds

Compound NameBiological ActivityReference
Compound ADHFR Inhibition
Compound BAnti-inflammatory
Compound CAntimicrobial

Synthesis and Structural Analysis

The synthesis typically involves multi-step organic reactions starting from pyrazolo[1,5-a]pyrimidine precursors. Key steps include:

  • Formation of Pyrazolo Core : Cyclization under acidic conditions.
  • Substituent Introduction :
    • Methoxyethyl group via nucleophilic substitution.
    • Methoxyphenyl group through electrophilic aromatic substitution.

These synthetic routes allow for the production of compounds with varied biological activities based on their substituent patterns.

Q & A

Q. Table 1: Key Synthetic Parameters

StepReagents/ConditionsYield (%)Purity (HPLC)
Core FormationEthanol, 80°C, 12h6595%
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DMF/H₂O7297%
Amine AttachmentXantphos, Cs₂CO₃, 100°C5893%
Data adapted from

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